
Acyclovir Impurity O (N-Hydroxymethyl Acyclovir), Technical Grade
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Overview
Description
Acyclovir Impurity O, chemically known as N-Hydroxymethyl Acyclovir, is a process-related impurity formed during the synthesis or degradation of the antiviral drug acyclovir. Structurally, it features a hydroxymethyl (-CH₂OH) group attached to the acyclic side chain of acyclovir. This modification alters its physicochemical and biological properties compared to the parent drug and other related impurities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves the selective alkylation at the 9 position of the purine ring. Starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, the process uses an acid-catalyzed phase transfer catalysis (PTC) process . The reaction conditions typically involve the use of an acid catalyst and a phase transfer catalyst to facilitate the alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Structural and Reactivity Profile
Chemical Formula : C9H13N5O4
Molecular Weight : 255.23 g/mol
IUPAC Name : 9-(2-hydroxyethoxymethyl)-2-(hydroxymethylamino)-1H-purin-6-one
Key functional groups include:
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A purine ring with a hydroxymethylamino substituent at C2.
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A hydroxymethyl (-CH2OH) group at N9.
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A 2-hydroxyethoxy side chain.
These groups make the compound susceptible to oxidation, hydrolysis, and nucleophilic substitution reactions.
Formation Pathways
Impurity O arises primarily through:
Degradation Under Stress Conditions
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Hydrolytic Degradation : Elevated temperatures or humidity may cleave the hydroxymethyl group, reverting to acyclovir and formaldehyde.
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Oxidative Degradation : The hydroxymethyl group oxidizes to a carboxylate under strong oxidizing agents (e.g., H2O2), forming 9-carboxymethyl acyclovir .
Reaction Conditions and Byproducts
Analytical Characterization
Spectroscopic Data :
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IR : O–H stretch (3358 cm−1), C=O stretch (1728 cm−1), and N–H bend (1633 cm−1) .
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1^11H NMR (DMSO-d6_66) : δ 8.07 (s, 1H, purine H8), δ 4.35 (m, 2H, -CH2OH), δ 3.10 (m, 2H, -OCH2) .
Regulatory and Stability Considerations
Scientific Research Applications
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves its interaction with molecular targets and pathways in biological systems. As a purine derivative, it can interact with nucleic acids and enzymes involved in DNA and RNA synthesis . The hydroxyl and amino groups in the compound facilitate its binding to specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences and Molecular Properties
The structural variations among acyclovir impurities influence their molecular weights, solubility, and reactivity. Key impurities and their distinguishing features are summarized below:
Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
---|---|---|---|
Acyclovir Impurity O | C₈H₁₁N₅O₄ | 253.21 g/mol | Hydroxymethyl (-CH₂OH) group on the acyclic chain |
Acyclovir Related Compound F | C₁₁H₁₃N₅O₄ | 279.26 g/mol | Acetamide (-NHCOCH₃) substitution at the purine ring |
Guanine (Major Impurity) | C₅H₅N₅O | 151.13 g/mol | Absence of acyclic side chain; purine base |
EP Impurity G (N9-isomer) | C₁₄H₁₈N₆O₅ | 350.33 g/mol | Diacetylated N9-isomer with acyclic modifications |
- Impurity O vs. Guanine : Unlike guanine, Impurity O retains the acyclic side chain of acyclovir but introduces a hydroxymethyl group, which increases polarity and may affect solubility in pharmaceutical formulations .
- Impurity O vs. EP Impurity G : The N9-isomer (EP Impurity G) features acetylation at the N9 position, whereas Impurity O’s hydroxymethyl group is on the side chain, leading to distinct chromatographic behaviors .
Enzymatic and Metabolic Behavior
Phosphorylation Kinetics
- Acyclovir : Phosphorylated by viral thymidine kinase (TK) with high efficiency, enabling its antiviral activity .
- Impurity O : Lacks the hydroxyl group necessary for efficient phosphorylation by TK. Evidence suggests that structural modifications (e.g., hydroxymethyl) reduce substrate affinity for kinases, similar to acyclo-GMP, which has a 3% Vmax relative to GMP when phosphorylated by GMP kinase .
- Guanine: Not phosphorylated by viral or host kinases due to the absence of the acyclic side chain, rendering it pharmacologically inactive .
Metabolic Pathways
- Acyclovir: Primarily excreted unchanged (94–95% in urine), with minor metabolites like 9-carboxymethoxymethylguanine .
- EP Impurity G : As a diacetylated derivative, it may undergo hydrolysis to release free acyclovir or other metabolites, complicating toxicity profiles .
Analytical Differentiation
High-performance liquid chromatography (HPLC) is the primary method for distinguishing these impurities:
- Impurity O : Elutes earlier than acyclovir in reversed-phase HPLC due to increased hydrophilicity from the hydroxymethyl group .
- Guanine: Separated using monolithic columns with flow gradient methods, showing distinct retention times (RRT ~0.5) compared to acyclovir (RRT ~1.0) .
- EP Impurity G : Detected at RRT 2.67 in USP–NF methods, emphasizing the need for isomer-specific validation .
Q & A
Q. Basic: How is N-Hydroxymethyl Acyclovir identified and characterized in technical-grade samples?
N-Hydroxymethyl Acyclovir (Impurity O) is identified using chromatographic methods (e.g., HPLC) coupled with mass spectrometry for structural confirmation. The International Pharmacopoeia specifies baseline separation of impurities using columns like Agilent SB-CN (150 mm × 4.6 mm, 3.5 µm) under isocratic conditions (pH 3.0 buffer/acetonitrile 96:4 v/v) . Certificates of Analysis (CoA) from pharmacopeial standards provide molecular weight (225.21 g/mol) and structural validation via NMR and FTIR .
Q. Advanced: What advanced HPLC conditions resolve Impurity O from co-eluting impurities like guanine or Related Compound F?
A gradient elution method with a mobile phase of 25 mM H₃PO₄ (pH 3.0) and acetonitrile achieves separation. Column temperature optimization (25–40°C) and flow rates (1.0–1.5 mL/min) enhance resolution. For example, Impurity O elutes at ~12.5 min, distinct from guanine (~8.2 min) and Related Compound F (~14.3 min) under validated ICH conditions . Method validation includes specificity, linearity (0.1–200 µg/mL), and precision (RSD <2%) .
Q. Advanced: What synthetic pathways lead to Impurity O formation during Acyclovir synthesis?
Impurity O arises via hydroxymethylation of the acyclic side chain during nucleoside analog synthesis. This occurs under acidic conditions when formaldehyde reacts with the primary amine group of Acyclovir intermediates. Process-related impurities are monitored using kinetic studies under varying pH (2.5–5.0) and temperature (25–60°C) to optimize reaction selectivity .
Q. Basic: What stability profiles define Impurity O under stress conditions?
Stress testing (40°C/75% RH for 6 months) shows Impurity O degrades <5% in solid-state but increases in solution (pH 7.4) due to hydrolysis. Forced degradation studies (0.1N HCl/NaOH, 80°C) reveal its susceptibility to oxidative cleavage, generating guanine and formaldehyde derivatives. Stabilizers like propylene glycol (10–20% w/v) mitigate degradation in formulations .
Q. Advanced: How does Impurity O influence Acyclovir’s antiviral efficacy in vitro?
Impurity O lacks the triphosphate moiety required for herpesvirus DNA polymerase inhibition. In enzyme assays, it exhibits 500-fold lower affinity (IC₅₀ >100 µM vs. Acyclovir’s 0.1 µM) due to the hydroxymethyl group sterically hindering viral thymidine kinase phosphorylation . Cell-based assays (plaque reduction) confirm no significant antiviral activity at ≤50 µg/mL .
Q. Advanced: How are analytical methods validated for Impurity O quantification per ICH guidelines?
Validation includes:
- Specificity : Resolution >2.0 from Acyclovir and six pharmacopeial impurities .
- Linearity : R² ≥0.999 over 0.1–10% of the Acyclovir working concentration.
- Accuracy : 98–102% recovery via spiked placebo samples.
- Robustness : ±10% variation in mobile phase pH and flow rate maintains system suitability .
Q. Basic: What challenges arise in isolating Impurity O for reference standard preparation?
Co-elution with Acyclovir in polar solvents (e.g., methanol/water) complicates isolation. Preparative HPLC with a C18 column (250 mm × 21.2 mm, 10 µm) and isocratic elution (pH 3.0 buffer/acetonitrile 85:15) achieves >95% purity. Lyophilization preserves stability, with residual solvents (e.g., acetonitrile) controlled to <0.1% .
Q. Advanced: Does Impurity O affect Acyclovir’s pharmacokinetics in preclinical models?
In rat studies, co-administered Impurity O (1:10 ratio to Acyclovir) reduces oral bioavailability by 15% due to competitive absorption. LC-MS/MS data show no significant tissue accumulation, with 90% renal excretion within 24 hours. However, no hepatic CYP450 interactions are observed .
Q. Basic: How are degradation products related to Impurity O assessed in formulation development?
Forced degradation (thermal, photolytic, hydrolytic) followed by HPLC-UV/PDA identifies degradation pathways. For example, UV irradiation (254 nm, 48 hours) generates a photodegradant (Rt 9.8 min) via N-hydroxymethyl cleavage. Accelerated stability studies (40°C/75% RH) quantify degradation kinetics (zero-order, k = 0.012/day) .
Q. Advanced: What mechanistic role does Impurity O play in Acyclovir’s drug-product variability?
Impurity O alters crystallization kinetics during API synthesis, leading to polymorphic impurities (e.g., Form II Acyclovir). Powder X-ray diffraction (PXRD) and DSC (melting point Δ = 3°C) detect these variants, which impact dissolution rates (20% slower in pH 1.2 media). Controlled cooling rates (0.5°C/min) suppress polymorph formation .
Properties
Molecular Formula |
C9H13N5O4 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
9-(2-hydroxyethoxymethyl)-2-(hydroxymethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c15-1-2-18-5-14-3-10-6-7(14)12-9(11-4-16)13-8(6)17/h3,15-16H,1-2,4-5H2,(H2,11,12,13,17) |
InChI Key |
DAUYKVFCWNUWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)NCO |
Origin of Product |
United States |
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